3-(3-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide 3-(3-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 887885-30-5
VCID: VC4595606
InChI: InChI=1S/C23H18N2O4/c1-28-17-11-7-8-15(14-17)22(26)25-20-18-12-5-6-13-19(18)29-21(20)23(27)24-16-9-3-2-4-10-16/h2-14H,1H3,(H,24,27)(H,25,26)
SMILES: COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Molecular Formula: C23H18N2O4
Molecular Weight: 386.407

3-(3-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide

CAS No.: 887885-30-5

Cat. No.: VC4595606

Molecular Formula: C23H18N2O4

Molecular Weight: 386.407

* For research use only. Not for human or veterinary use.

3-(3-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide - 887885-30-5

Specification

CAS No. 887885-30-5
Molecular Formula C23H18N2O4
Molecular Weight 386.407
IUPAC Name 3-[(3-methoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C23H18N2O4/c1-28-17-11-7-8-15(14-17)22(26)25-20-18-12-5-6-13-19(18)29-21(20)23(27)24-16-9-3-2-4-10-16/h2-14H,1H3,(H,24,27)(H,25,26)
Standard InChI Key BZRWEEYKQIMOQI-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a benzofuran scaffold with two key substituents:

  • 3-Methoxybenzamido group: A meta-methoxy-substituted benzamide linked via an amide bond to the benzofuran core.

  • N-Phenylcarboxamide: A phenyl group attached to the 2-position of benzofuran through a carboxamide linkage.

This configuration confers planarity to the molecule, enhancing π-π stacking interactions with aromatic residues in biological targets . Comparative analysis with analogs like 3-methyl-N-phenylbenzofuran-2-carboxamide (CAS 55990-30-2) reveals that methoxy and benzamido substitutions critically influence solubility and target affinity .

Physicochemical Characteristics

  • Solubility: Limited data exist, but benzofuran carboxamides generally exhibit low aqueous solubility due to hydrophobic aromatic systems.

  • Thermal Stability: Predicted decomposition temperature >250°C, consistent with similar benzofurans.

  • Spectroscopic Data:

    • IR: Expected C=O stretches at ~1650 cm⁻¹ (amide I) and ~1550 cm⁻¹ (amide II) .

    • NMR: Anticipated aromatic proton signals between δ 7.0–8.5 ppm, with methoxy singlet at δ ~3.8 ppm .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic transformations, typically starting from benzofuran precursors:

  • Benzofuran Core Formation:

    • Cyclization of 2-hydroxyacetophenone derivatives via Perkin or Ullmann reactions .

  • Amidation Reactions:

    • Step 1: Introduction of the 3-methoxybenzamido group using 3-methoxybenzoyl chloride under Schotten-Baumann conditions.

    • Step 2: N-Phenylcarboxamide installation via nickel-catalyzed reductive aminocarbonylation .

Table 1: Key Reaction Conditions

StepReagentsTemperatureYield
13-Methoxybenzoyl chloride, NaOH0–5°C65–70%
2Ni(COD)₂, CO, PhNH₂80°C55–60%

Challenges in Purification

  • Byproduct Formation: Transamidation side products require column chromatography (silica gel, EtOAc/hexanes).

  • Scale-Up Limitations: Low yields in aminocarbonylation necessitate catalyst optimization .

Biological Activity and Mechanisms

Modulation of Amyloid-Beta Aggregation

While direct studies on 3-(3-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide are absent, structurally related benzofuran carboxamides (e.g., 7a and 7b) accelerate Aβ42 fibrillogenesis by 1.5–4.7-fold at 1–25 μM concentrations . Key mechanisms include:

  • Hydrophobic Exposure: ANS binding assays indicate compound-induced exposure of Aβ42 hydrophobic residues, promoting nucleation .

  • Oligomer Stabilization: Molecular docking suggests interactions with Aβ42 pentamers, redirecting aggregation pathways toward nontoxic fibrils .

Table 2: Comparative Bioactivity of Benzofuran Analogs

CompoundAβ42 Aggregation (Fold Increase)Cell Viability (HT22 Neurons)
7a4.7 (25 μM)74% (vs. 20% Aβ42 control)
7b4.3 (25 μM)72%

Neuroprotective Effects

  • Cytotoxicity Mitigation: Analogs reduce Aβ42-induced neuronal death by sequestering toxic oligomers .

  • Blood-Brain Barrier (BBB) Permeability: Predicted logP of 3.2 suggests moderate BBB penetration, though in vivo validation is needed.

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